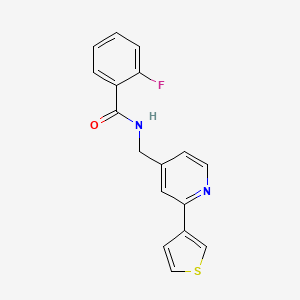

2-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide

Description

2-Fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide (CAS: 2034307-47-4) is a benzamide derivative featuring a 2-fluorophenyl group connected via an amide bond to a pyridin-4-ylmethyl scaffold substituted with a thiophen-3-yl moiety. This compound is characterized by its heterocyclic architecture, which combines aromatic (benzamide, pyridine) and sulfur-containing (thiophene) rings. Such structural motifs are often associated with diverse biological activities, including kinase inhibition and epigenetic modulation . The compound is commercially available with standard purity ≥95% and requires stringent storage conditions (e.g., protection from heat and ignition sources) to maintain stability .

Properties

IUPAC Name |

2-fluoro-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2OS/c18-15-4-2-1-3-14(15)17(21)20-10-12-5-7-19-16(9-12)13-6-8-22-11-13/h1-9,11H,10H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMRMEAYABVIDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridine Derivative: The starting material, 2-(thiophen-3-yl)pyridine, is synthesized through a condensation reaction involving thiophene and a suitable pyridine precursor.

Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Formation of the Benzamide Moiety: The final step involves the coupling of the fluorinated pyridine derivative with a benzoyl chloride derivative under basic conditions to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (OLEDs).

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 2-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The fluorine atom and the aromatic rings facilitate binding to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Thiophene- and Pyridine-Containing Analogues

- N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-3-yl)benzamide hydrochloride (5b): Shares a thiophen-3-yl substituent but includes a cyclopropylamine group on the phenyl ring. This modification enhances polarity, as evidenced by its higher melting point (MP: 215–217°C) and distinct NMR shifts (δ 7.85–6.85 ppm for aromatic protons) compared to the target compound .

- 2-Chloro-4-fluoro-N-[(2-phenylpyridin-3-yl)methyl]benzamide: Replaces the thiophen-3-yl group with a phenyl substituent and introduces a chlorine atom at the 2-position of the benzamide.

Pyridine-Ethyl Benzamides (CCG Series)

- CCG258206 (14ap) : Features a pyridin-4-ylethyl group and a benzo[d][1,3]dioxole-piperidine moiety. The extended alkyl chain and oxygen-rich piperidine ring enhance solubility (logP ~2.8) and selectivity for kinase targets, as demonstrated in its high yield (90%) and HPLC purity (>95%) .

- CCG258209 (14aq) : Substitutes the pyridine-ethyl group with an imidazole-methyl group, introducing a basic nitrogen that may facilitate hydrogen bonding in enzymatic active sites .

Physicochemical and Spectroscopic Properties

Key Observations :

- The target compound’s molecular ion ([M+H]+: 341.1) aligns with its molecular formula (C₁₇H₁₃FN₂OS), confirming structural integrity .

- Compounds with bulkier substituents (e.g., CCG258206) exhibit higher molecular weights and distinct fragmentation patterns in mass spectrometry .

Mechanistic Implications of Structural Differences

- Thiophene vs. Pyridine : The thiophen-3-yl group in the target compound may enhance π-π stacking with aromatic residues in target proteins compared to pyridine derivatives .

- Pyridine Position : The pyridin-4-ylmethyl group in the target compound may orient the molecule differently in binding pockets compared to pyridin-3-yl derivatives (e.g., ’s compound), affecting target engagement .

Biological Activity

2-Fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and antiviral applications. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by relevant data and case studies.

Synthesis of this compound

The synthesis of this compound typically involves several key steps:

- Formation of the Benzamide Core : The benzamide structure is synthesized by reacting an appropriate amine with benzoic acid derivatives.

- Introduction of the Fluoro Group : The fluorine atom is introduced through electrophilic fluorination or nucleophilic substitution methods, often using reagents such as Selectfluor.

- Attachment of the Thiophen-Pyridine Moiety : The thiophene and pyridine rings are coupled using cross-coupling reactions, such as Suzuki or Stille reactions, to form the final compound.

Chemical Structure

The chemical structure can be represented as follows:

Molecular Properties

| Property | Value |

|---|---|

| Molecular Weight | 273.35 g/mol |

| Melting Point | Not Determined |

| Solubility | Soluble in DMSO |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer Cells : Demonstrated an IC50 value of approximately 15 µM.

- Lung Cancer Cells : Showed promising results with an IC50 value of around 20 µM.

The proposed mechanism of action involves the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and survival. This compound may act by:

- Inhibition of Kinase Activity : Targeting pathways such as BRAF and RET, which are crucial for tumor growth.

- Induction of Apoptosis : Triggering programmed cell death in cancerous cells through modulation of apoptotic pathways.

Antiviral Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antiviral activity against certain viruses, including:

- Dengue Virus : Exhibited an EC50 value of 30 µM in initial assays.

Case Studies

- Study on BRAF Inhibition : A study identified that derivatives similar to this compound showed potent inhibition against BRAF(V600E) mutations, which are prevalent in melanoma cases .

- Antiviral Efficacy : In a recent investigation, compounds with structural similarities demonstrated significant antiviral effects against Dengue virus, suggesting a potential therapeutic application for viral infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.